Isoniazid pyruvate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丙酮酸异烟肼是一种将丙酮酸和异烟肼结合在一起的化合物。

合成路线和反应条件:

工业生产方法:

反应类型:

常用试剂和条件:

氧化: 丙酮酸用高锰酸钾或漂白剂.

还原: 丙酮酸到乳酸的酶促还原.

取代: 肼用于合成异烟肼衍生物.

主要形成的产物:

丙酮酸氧化: 乙酰辅酶A.

丙酮酸还原: 乳酸.

异烟肼取代: 具有潜在药用价值的各种异烟肼衍生物.

化学:

生物学:

医学:

工业:

丙酮酸:

异烟肼:

类似化合物:

丙酮酸: 类似化合物包括乙酸、乙醛酸和草酸.

独特性:

丙酮酸: 它作为代谢途径中关键中间体的作用使其在酮酸中独树一帜.

异烟肼: 它对支链酸合成的特定作用使其有别于其他抗生素.

相似化合物的比较

生物活性

Isoniazid pyruvate is a compound formed by the condensation of isoniazid, a well-known antibiotic used primarily for treating tuberculosis, and pyruvic acid. This article explores the biological activity of this compound, focusing on its interactions with Mycobacterium tuberculosis, metabolic pathways, and potential therapeutic implications.

Chemical Structure and Formation

Isoniazid, chemically known as isonicotinic acid hydrazide, has a molecular formula of C6H6N4O and a molecular weight of approximately 137.14 g/mol. The addition of pyruvate alters its pharmacological properties and metabolic pathways. The formation of this compound occurs through the reaction between isoniazid and pyruvic acid, resulting in a compound that may exhibit different biological activities compared to its parent molecule.

Interaction with Mycobacterium tuberculosis

Research indicates that this compound may interact with Mycobacterium tuberculosis, potentially reducing the antibacterial activity associated with isoniazid. Pyruvate has been shown to antagonize the inhibitory effects of isoniazid on Mycobacterium growth, suggesting that this compound might not be as effective as isoniazid alone in inhibiting bacterial proliferation.

The primary mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis in the bacterial cell wall, mediated by its activation through the enzyme catalase-peroxidase (KatG) . This activation leads to the formation of reactive species that disrupt bacterial metabolism.

Metabolism and Toxicity

Isoniazid undergoes biotransformation in the body, resulting in various metabolites including this compound. Understanding these metabolic pathways is crucial for assessing potential toxicity risks associated with the drug. For instance, studies have shown that certain metabolites can induce hepatotoxicity, which poses significant clinical concerns .

Case Studies and Clinical Implications

Several case studies highlight the adverse effects associated with isoniazid therapy, including hepatotoxicity. One notable case involved a 65-year-old female who developed acute hepatitis after being treated with isoniazid for latent tuberculosis. Despite treatment cessation, she experienced severe complications leading to her demise . Another case reported a pediatric patient who developed hypertransaminasemia during treatment with isoniazid, underscoring the need for careful monitoring during therapy .

Research Findings

Recent studies have focused on elucidating the biological activity of this compound and its metabolites:

科学研究应用

Antimicrobial Activity

Research indicates that isoniazid pyruvate may interact with Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies suggest that pyruvate can antagonize the inhibitory effects of isoniazid on bacterial growth, leading to speculation that this compound possesses reduced antibacterial activity compared to its parent compound. Understanding this interaction is crucial for evaluating its potential as a therapeutic agent.

Metabolic Pathways

Isoniazid undergoes biotransformation in the body, leading to the formation of various metabolites, including this compound. Analyzing these metabolic pathways can help assess potential toxicity risks associated with isoniazid treatment. Notably, hepatotoxicity linked to isoniazid metabolites has been documented, raising concerns about the safety profile of both isoniazid and its derivatives .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other antimicrobial agents. The following table summarizes key comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Acetylisoniazid | Similar backbone | More stable than isoniazid; less toxic |

| Pyrazinamide | Pyridine derivative | Different mechanism; inhibits fatty acid synthesis |

| Ethionamide | Thioamide derivative | Used against resistant tuberculosis strains |

| Rifampicin | Complex structure | Broad-spectrum antibiotic; different target site |

These comparisons highlight how this compound may offer novel therapeutic avenues while also posing distinct metabolic challenges.

Case Studies and Research Findings

- Impact on Tuberculosis Treatment : A study examining the outcomes of patients with isoniazid-resistant tuberculosis found no significant correlation between resistance and unfavorable treatment outcomes . This suggests that while resistance poses challenges, compounds like this compound may still play a role in managing such cases.

- Metabolomic Studies : Investigations into urine samples from tuberculosis patients have identified several metabolites formed from the interaction of isoniazid with endogenous keto acids. These findings suggest that derivatives like this compound could exert antitubercular activity by acting as intermediates in amino acid metabolism within Mycobacterium species .

- Hepatotoxicity Research : Recent studies have focused on understanding the mechanisms behind liver injury induced by isoniazid and its derivatives. Insights gained from these studies are critical for developing safer therapeutic options involving compounds like this compound .

属性

CAS 编号 |

1081-50-1 |

|---|---|

分子式 |

C9H9N3O3 |

分子量 |

207.19 g/mol |

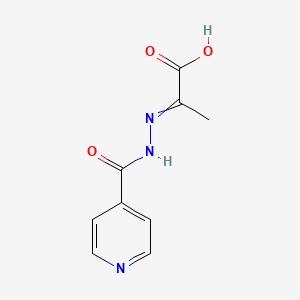

IUPAC 名称 |

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |

InChI 键 |

ZGGPNDKKJIWQJU-WDZFZDKYSA-N |

SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |

手性 SMILES |

C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |

规范 SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

1081-50-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Isoniazid pyruvate; BRN 0185611; NSC 97221; NSC-97221; NSC97221; L 1011; Isonicotinoylhydrazonopyruvic acid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。